N-Acetyl-L-seryl-N-methylglycinamide
Description
N-Acetyl-L-seryl-N-methylglycinamide is a synthetic peptide derivative characterized by its acetylated serine residue and methylated glycine amide terminus. The acetyl group enhances metabolic stability by reducing enzymatic degradation, while the methyl group on the glycine amide may influence solubility and receptor interactions .
Properties
CAS No. |
65227-68-1 |
|---|---|
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-hydroxy-N-[2-(methylamino)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C8H15N3O4/c1-5(13)11-6(4-12)8(15)10-3-7(14)9-2/h6,12H,3-4H2,1-2H3,(H,9,14)(H,10,15)(H,11,13)/t6-/m0/s1 |
InChI Key |
KTBIRBZLMXWZEX-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)NCC(=O)NC |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-N-methylglycinamide typically involves the following steps:
Protection of Functional Groups: The hydroxyl group of serine is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Acetylation: The amino group of serine is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The protected and acetylated serine is then coupled with N-methylglycinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed under mild acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are commonly used.
Major Products Formed
Hydrolysis: Yields L-serine and N-methylglycinamide.
Oxidation: Forms oxidized derivatives of serine.
Substitution: Produces various acylated derivatives.
Scientific Research Applications
N-Acetyl-L-seryl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-N-methylglycinamide involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes to release active amino acids.
Receptor Binding: It may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Signal Transduction: The compound can participate in signal transduction pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Acetyl-L-seryl-N-methylglycinamide with structurally or functionally related compounds derived from the evidence.
Structural Analogs
Functional and Pharmacological Comparisons
- N-Acetyl-L-Tryptophan (): Unlike the target compound, this acetylated amino acid lacks the methylglycinamide moiety but shares enhanced stability due to acetylation. It is utilized in analytical methods for amino acid formulations, suggesting similar quality control applications for this compound .
- Creatine (): A glycine-derived molecule with a guanidino group instead of an acetyl-serine chain. Its role in energy metabolism highlights how glycine modifications can diverge functionally despite structural similarities .
- Methyl N-(phenylsulfonyl)glycinate derivatives () : These compounds feature sulfonyl and aryl groups, which confer distinct electronic and steric properties compared to the acetyl-serine group in the target compound. Such differences may influence solubility and bioavailability in drug formulations .
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